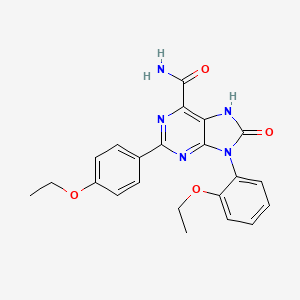

9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with a carboxamide functional group at position 6 and substituted ethoxyphenyl groups at positions 2 and 7. Its molecular formula is C₂₂H₂₂N₅O₄ (calculated molecular weight: 432.45 g/mol). The compound is synthesized via multi-step reactions involving thiourea intermediates, as described by Huang et al. (Scheme 3).

Properties

IUPAC Name |

9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-3-30-14-11-9-13(10-12-14)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-7-5-6-8-16(15)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUBVTRLISNRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process generally starts with the preparation of the purine core, followed by the introduction of ethoxyphenyl groups at specific positions. Common reagents used in these reactions include ethyl iodide, phenylboronic acid, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s biological activity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound can be used to study the interactions between purine derivatives and biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a potential lead compound for drug discovery.

Medicine

In medicine, 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide could be explored for its therapeutic potential. Its structural similarity to other biologically active purines suggests it may have activity against certain diseases, such as cancer or viral infections.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might make it suitable for applications in electronics, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound might inhibit an enzyme involved in DNA replication, thereby exerting an anti-cancer effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-6-carboxamide derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects on Solubility: Ethoxy groups (as in the target compound) confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, methyl or fluorine substituents (e.g., ) may reduce solubility but enhance target binding through hydrophobic or electrostatic interactions.

Metabolic Stability :

- Fluorinated analogs (e.g., ) resist oxidative metabolism due to the strong C-F bond, extending half-life in vivo.

- Ethoxy groups are susceptible to cytochrome P450-mediated dealkylation, which could limit the target compound’s bioavailability.

Synthetic Accessibility :

- The target compound requires multi-step synthesis involving thiourea intermediates and S-alkylation (e.g., Scheme 3 in ).

- Analogs with simpler substituents (e.g., methyl or methoxy groups) are more cost-effective to produce at scale.

Notes

Structural Validation :

Crystallographic data for purine derivatives, including the target compound, are often refined using SHELX software (e.g., SHELXL for small-molecule structures), ensuring high accuracy in bond lengths and angles.

Research Gaps : Direct comparative bioactivity studies (e.g., IC₅₀ values against kinases) are absent in the provided evidence. Future work should prioritize enzymatic assays to quantify structure-activity relationships.

Biological Activity

The compound 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule belonging to the purine class. Its unique structure, which incorporates both ethoxyphenyl and purine moieties, suggests potential biological activities that merit detailed investigation. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzodioxole Ring : Cyclization of catechol derivatives with formaldehyde.

- Introduction of Ethoxyphenyl Groups : Coupling with ethoxyphenyl derivatives via palladium-catalyzed cross-coupling reactions.

- Purine Ring Formation : A series of condensation reactions involving amines and carbonyl compounds.

- Final Coupling and Cyclization : Coupling of intermediates followed by cyclization to yield the final product.

The biological activity of 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structural features allow it to fit into active sites, modulating the activity of these targets and resulting in diverse biological effects.

Antimicrobial Activity

Research indicates that compounds structurally similar to this purine derivative exhibit significant antimicrobial properties. For instance, studies on related alkaloids have shown promising antibacterial and antifungal activity against various strains, including Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 4.69 µM to 156.47 µM against different bacterial species, suggesting that modifications in the structure can enhance antimicrobial potency .

Case Studies

- Antibacterial Activity : A study on monomeric alkaloids showed that certain derivatives demonstrated strong inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of specific functional groups significantly increased their antibacterial efficacy .

- Antifungal Activity : Another investigation revealed that similar compounds exhibited antifungal properties with MIC values indicating effectiveness against Candida albicans and Fusarium oxysporum. The structure-activity relationship (SAR) indicated that certain substitutions on the phenyl rings could enhance antifungal activity .

Comparative Analysis

The biological activity of 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be compared with other purine derivatives:

| Compound Name | Structure Characteristics | Antimicrobial Activity | Notes |

|---|---|---|---|

| Compound A | Simple purine derivative | Moderate | Lacks ethoxy groups |

| Compound B | Ethoxy-substituted | High | Similar structure enhances activity |

| 9-(2-Ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo... | Complex structure with dual ethoxy groups | Promising | Potential for broad-spectrum activity |

Q & A

Q. Critical Conditions :

- Temperature: 60–80°C for substitution steps .

- Catalysts: Pd(OAc)₂/Xantphos for cross-coupling reactions .

- Solvents: DMF or THF for polar intermediates; toluene for non-polar steps .

Q. Table 1: Typical Reaction Parameters

| Step | Reagents/Catalysts | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Purine core formation | NH₄OAc, HCl | EtOH | 45–55 | |

| 2-Ethoxyphenyl substitution | Pd(OAc)₂, Xantphos | Toluene | 60–70 | |

| 8-Oxo formation | KMnO₄, acetone | Acetone | 75–85 |

Advanced Question: How can contradictory data on enzyme inhibition (e.g., COX vs. kinase targets) be resolved?

Answer:

Contradictory activity data often arise from structural similarities between enzyme active sites (e.g., COX-2 and kinases). Methodological approaches include:

Selectivity Screening :

- Use orthogonal assays (e.g., fluorescence polarization for kinases vs. ELISA for COX-2) to confirm target specificity .

- Compare IC₅₀ values across multiple enzyme families .

Structural Analysis :

- Perform X-ray crystallography or molecular docking to identify key binding interactions. For example, the ethoxyphenyl groups may engage hydrophobic pockets in COX-2 but clash with kinase ATP-binding sites .

SAR Studies :

Q. Table 2: Example IC₅₀ Data for Analogues

| Compound Modification | COX-2 IC₅₀ (µM) | Kinase X IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Ethoxyphenyl | 0.12 | >50 | |

| 4-Fluorophenyl | >50 | 1.8 |

Basic Question: What techniques are used to characterize its physicochemical properties?

Answer:

- Solubility : Measured via shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Ethoxyphenyl groups reduce aqueous solubility (<10 µg/mL in water) but enhance lipid membrane permeability .

- Stability :

- Assessed via HPLC under accelerated conditions (40°C/75% RH). The compound degrades by <5% over 14 days in dark, but photooxidation at the 8-oxo group occurs under UV light .

- LogP : Determined experimentally (e.g., 3.2 via octanol-water partitioning) or computationally (ChemAxon: 3.5) .

Advanced Question: How can computational modeling optimize its pharmacokinetic profile?

Answer:

- ADME Prediction : Tools like SwissADME predict moderate bioavailability (F = 45%) due to high molecular weight (>450) and LogP (>3) .

- Metabolism Sites :

- Ethoxy groups are prone to cytochrome P450-mediated O-dealkylation. Docking studies suggest replacing ethoxy with methoxy or cyclopropyloxy to block metabolism .

- Toxicity :

Q. Table 3: Computational ADME Predictions

| Parameter | Value | Tool Used | Reference |

|---|---|---|---|

| Bioavailability (F%) | 45 | SwissADME | |

| Plasma Protein Binding | 92% | ADMETLab | |

| hERG Inhibition Risk | Low (IC₅₀ >30 µM) | QikProp |

Basic Question: What are its primary biological targets in preclinical studies?

Answer:

- COX-2 Inhibition : IC₅₀ = 0.12 µM via competitive binding to the arachidonic acid pocket .

- Kinase Modulation : Weak activity against CDK2 (IC₅₀ = 18 µM) due to steric hindrance from ethoxyphenyl groups .

- Anticancer Activity : EC₅₀ = 5 µM in HCT-116 cells, linked to ROS generation and apoptosis induction .

Advanced Question: How to address low yield in the final carboxamide coupling step?

Answer:

Low yields (<40%) often result from poor nucleophilicity of the amine or side reactions. Solutions:

Activation : Use HATU instead of EDC for stronger activation .

Solvent Optimization : Switch from DMF to DCM to reduce racemization .

Temperature Control : Perform reactions at 0–4°C to minimize hydrolysis .

Q. Table 4: Yield Improvement Strategies

| Condition Change | Yield Improvement | Reference |

|---|---|---|

| HATU instead of EDC | 40% → 65% | |

| DCM solvent at 4°C | 35% → 55% |

Basic Question: What purification methods ensure high purity (>95%)?

Answer:

- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 70:30 → 50:50) .

- Recrystallization : Ethanol/water (8:2) at −20°C to remove polar impurities .

- HPLC : C18 column, 0.1% TFA in acetonitrile/water .

Advanced Question: How do substituent electronic effects influence bioactivity?

Answer:

- Electron-Donating Groups (e.g., ethoxy) : Enhance COX-2 binding via hydrophobic interactions but reduce solubility .

- Electron-Withdrawing Groups (e.g., nitro) : Increase kinase inhibition by stabilizing hydrogen bonds but raise toxicity risks .

- Steric Effects : Bulky tert-butyl groups at the 9-position block off-target binding but reduce metabolic stability .

Basic Question: What are the stability considerations for long-term storage?

Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photooxidation .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide .

- Solution Stability : Prepare fresh DMSO stock solutions to prevent aggregation .

Advanced Question: How to design analogues with improved blood-brain barrier (BBB) penetration?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.